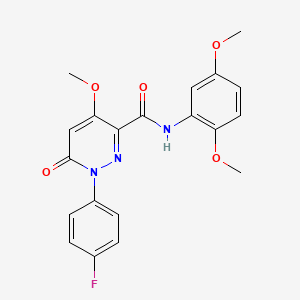
1-(2-chlorobenzyl)-2-oxo-N-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about seems to be a complex organic molecule. It contains several functional groups, including a 2-chlorobenzyl group, a trifluoromethylphenyl group, and a 2-oxo-1,2-dihydropyridine-3-carboxamide group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 2-oxo-1,2-dihydropyridine-3-carboxamide group suggests that the compound may have a cyclic structure .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups it contains. For example, the trifluoromethyl group is often associated with increased reactivity . The exact reactions that this compound could undergo would depend on the conditions and the other reactants present.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure and composition. For example, the presence of a trifluoromethyl group could influence the compound’s polarity, boiling point, and other properties .
Wissenschaftliche Forschungsanwendungen
Inhibition of NF-kappaB and AP-1 Gene Expression
Research conducted by Palanki et al. (2000) focused on the structure-activity relationship studies of compounds related to the inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors. These studies aimed at improving potential oral bioavailability and examined cell-based activity, adherence to Lipinski's rule of 5, and gastrointestinal permeability using the Caco-2 cell line. Modifications to the pyrimidine portion of related compounds demonstrated specific alterations that could retain or enhance activity, highlighting the importance of certain groups for maintaining biological activity and improving permeability (Palanki et al., 2000).
Spectroscopic Investigation of Dihydronicotinamides
Another research avenue involved the spectroscopic investigation of dihydronicotinamides, including structures similar to the query compound. Studies by Fischer, Fleckenstein, and Hönes (1988) on model compounds for natural coenzymes explored their conformation, absorption, and fluorescence spectroscopy. These investigations provided insights into the effective conjugation between dihydropyridine and carboxamide π-systems, offering valuable information for understanding the electronic and structural properties of related compounds (Fischer, Fleckenstein, & Hönes, 1988).
Synthesis and Crystal Structure of Carboxamides
Research on the synthesis and crystal structure of carboxamides derived from anti-inflammatory drugs, as explored by Zhong et al. (2010), highlights the versatility of carboxamide compounds. These studies not only delve into the synthetic pathways but also examine the stabilizing effects of intermolecular hydrogen bonds in the crystalline structures of these compounds. Such research is indicative of the structural diversity and potential application areas of carboxamide derivatives in medicinal chemistry (Zhong et al., 2010).
Syntheses and Properties of Polyamides and Polyimides
Investigations into the syntheses and properties of polyamides and polyimides based on various derivatives, as reported by Yang and Lin (1995), showcase the application of these compounds in polymer science. These studies focus on the preparation of polymers with specific properties, such as solubility in polar solvents, thermal stability, and the ability to form transparent and flexible films. The research underscores the significance of structural modifications in achieving desired material properties and applications (Yang & Lin, 1995).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with other molecules or systems. This is often relevant in the context of biological activity, such as how a drug interacts with a biological target. Without more specific information, it’s difficult to predict the mechanism of action of this compound .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-16-9-3-1-6-13(16)12-26-11-5-7-14(19(26)28)18(27)25-17-10-4-2-8-15(17)20(22,23)24/h1-11H,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTKVTSUBPRSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

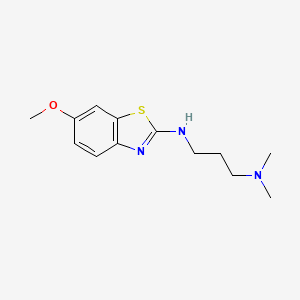

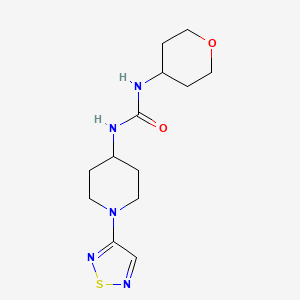

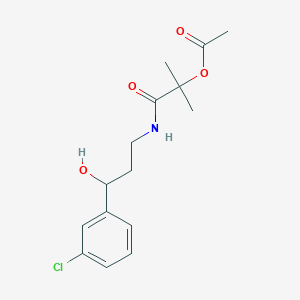
![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-cyclobutyl-](/img/structure/B2673691.png)
![2-[[1-(4-Bromobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2673693.png)
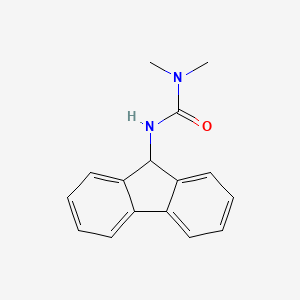
![4-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2673696.png)
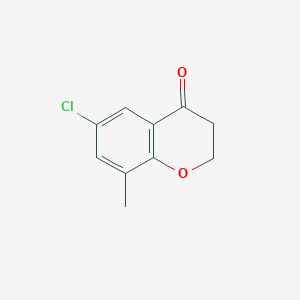
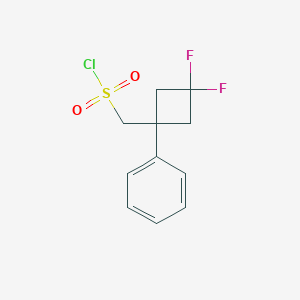
![N-(5-methylisoxazol-3-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2673702.png)
![N-(3-chloro-4-methylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide](/img/structure/B2673703.png)
